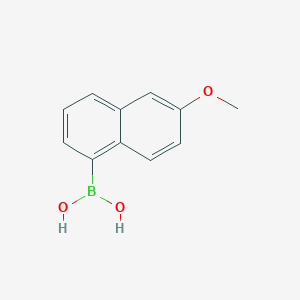

2-Methoxynaphthalene-5-boronic acid

Description

Overview of Arylboronic Acids as Versatile Synthons

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry. rsc.orgrsc.orgresearchgate.netmackenzie.br Their stability, low toxicity, and diverse reactivity make them highly attractive for a wide range of chemical transformations. nih.govmdpi.com One of the most prominent applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. youtube.comlibretexts.orgyonedalabs.com This reaction allows for the efficient synthesis of biaryls, conjugated alkenes, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and functional materials. researchgate.netlibretexts.orgnih.gov

Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other important reactions, including Chan-Lam amination for the formation of carbon-nitrogen bonds and copper-promoted carbon-oxygen bond formation. researchgate.net They can also serve as precursors to aryl radicals, opening up alternative pathways for carbon-carbon bond formation. rsc.orgrsc.org The versatility of arylboronic acids stems from the ability to tune their electronic and steric properties by modifying the substituents on the aromatic ring. researchgate.net

Significance of Naphthalene (B1677914) Scaffolds in Chemical Research

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in chemical research, particularly in medicinal chemistry and materials science. ijpsjournal.comekb.egnih.govresearchgate.net Its rigid, planar structure and extended π-conjugated system impart unique photophysical and biological properties to molecules containing this moiety. ijpsjournal.com

In medicinal chemistry, the naphthalene scaffold is found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijpsjournal.comekb.egnih.gov Several FDA-approved drugs, such as naproxen, nafcillin, and terbinafine, incorporate a naphthalene core, demonstrating its importance in drug design and development. ekb.egnih.gov The lipophilic nature of the naphthalene ring can enhance a molecule's ability to cross cell membranes, a desirable property for many drug candidates.

In materials science, naphthalene-based structures are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable charge transport properties. researchgate.net The ability to functionalize the naphthalene core allows for the fine-tuning of the material's electronic and optical characteristics. researchgate.net

Positioning of 2-Methoxynaphthalene-5-boronic Acid within the Context of Advanced Synthetic Building Blocks

This compound occupies a strategic position as an advanced synthetic building block by combining the desirable features of both arylboronic acids and naphthalene scaffolds. The presence of the methoxy (B1213986) group on the naphthalene ring can influence the electronic properties of the molecule, potentially modulating its reactivity and the properties of the final products.

This compound serves as a valuable precursor for the synthesis of more complex naphthalene derivatives through reactions like the Suzuki-Miyaura coupling. nih.gov By reacting this compound with various aryl or vinyl halides, chemists can readily introduce the 2-methoxynaphthyl moiety into a wide range of molecular architectures. This capability is particularly useful in the synthesis of novel pharmaceutical candidates and advanced materials where the specific properties of the 2-methoxynaphthalene (B124790) unit are desired.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1630264-42-4 cymitquimica.comchemenu.com |

| Molecular Formula | C₁₁H₁₁BO₃ cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 202.01 g/mol cymitquimica.comsigmaaldrich.com |

| Appearance | Solid cymitquimica.com |

Properties

IUPAC Name |

(6-methoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIYQHHNRCPDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=CC2=CC=C1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxynaphthalene 5 Boronic Acid

Directed Functionalization Approaches

Directed functionalization strategies aim to introduce the boronic acid group at a specific position on the naphthalene (B1677914) ring, guided by existing functional groups.

Hydroboration involves the addition of a boron-hydrogen bond across a double bond. youtube.comkhanacademy.org While typically applied to alkenes and alkynes, modifications of this approach can be envisioned for the synthesis of arylboronic acids. In the context of naphthalene systems, creating a double bond at the desired position for a subsequent hydroboration to install the boronic acid group at the 5-position would be a complex and indirect strategy.

More direct borylation strategies are generally preferred for aromatic systems. These methods often employ transition metal catalysts, such as iridium or rhodium, to facilitate the C-H activation and subsequent borylation of the aromatic ring. organic-chemistry.org Iron-catalyzed hydroboration has also been developed, offering a highly chemo-, regio-, and stereoselective method for synthesizing alkyl- and vinyl boronic esters. rsc.orgnih.gov The regioselectivity of these reactions is crucial when dealing with substituted naphthalenes to ensure the boryl group is introduced at the desired C-5 position.

The formation of a C-B bond can be achieved through the reaction of an organometallic nucleophile with an electrophilic boron source. sigmaaldrich.com A common approach involves the use of organolithium or Grignard reagents. sigmaaldrich.com For the synthesis of 2-methoxynaphthalene-5-boronic acid, this would entail the generation of a nucleophile at the 5-position of the 2-methoxynaphthalene (B124790) ring.

The Miyaura borylation reaction is a powerful cross-coupling method that utilizes a palladium catalyst to couple a borylation reagent with an aryl halide or triflate. sigmaaldrich.com This reaction is a cornerstone in the synthesis of arylboronic acids and their esters. The choice of base is critical to the success of this reaction to avoid competing Suzuki coupling. sigmaaldrich.com

Precursor-Based Synthesis

This approach relies on starting materials that already possess a functional group at the desired position, which is then converted into the boronic acid moiety.

A prevalent and well-established method for synthesizing arylboronic acids is through the use of halogenated precursors. orgsyn.org Specifically, starting with a halogenated derivative of 2-methoxynaphthalene allows for a straightforward conversion to the corresponding boronic acid.

A common route involves the formation of a Grignard reagent from an aryl bromide, which is then reacted with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic workup to yield the arylboronic acid. orgsyn.org For instance, the synthesis could start from 6-bromo-2-methoxynaphthalene. orgsyn.org The synthesis of 1-bromo-2-methoxynaphthalene (B48351) itself can be achieved from 1-bromo-2-hydroxynaphthalene. prepchem.com The preparation of 2-methoxynaphthalene can be accomplished by the alkylation of β-naphthol with dimethyl sulfate. wikipedia.org Another approach involves the bromination of 2-methoxynaphthalene to produce 1,6-dibromo-2-methoxynaphthalene, which is then dehalogenated to 2-methoxy-6-bromo-naphthalene. google.com

The reaction conditions for the formation of the Grignard reagent and its subsequent reaction with the borate ester are critical for achieving good yields.

Table 1: Synthesis of Arylboronic Acids from Halogenated Precursors

| Starting Material | Reagents | Product | Key Considerations |

| Aryl Bromide | 1. Mg, THF 2. B(OR)₃ 3. H₃O⁺ | Arylboronic Acid | Formation of Grignard reagent is a key step. orgsyn.org |

| Aryl Halide | Bis(pinacolato)diboron, Pd catalyst, Base | Arylboronate Ester | Miyaura borylation is a versatile and widely used method. sigmaaldrich.com |

| Aryl Chloride | Diboron, Methoxide, Pyridine (photochemical) | Arylboronic Acid | A transition-metal-free approach. organic-chemistry.org |

This table provides a general overview of common methods and is not an exhaustive list.

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com In the context of synthesizing this compound, this could involve starting with a naphthalene derivative bearing a different functional group at the 5-position, such as an amino or nitro group, and converting it to the boronic acid.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for boronic acids. sigmaaldrich.com Arylboronic acids are themselves considered "green" compounds due to their low toxicity and degradation to the environmentally benign boric acid. globethesis.com

Efforts in this area focus on several key aspects:

Use of Less Hazardous Reagents: Replacing toxic solvents and reagents with more environmentally friendly alternatives.

Catalysis: Employing catalytic methods, such as palladium nanoparticle catalysis in polyethylene (B3416737) glycol (PEG), to improve efficiency and reduce waste. researchgate.net

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel, which minimizes purification steps and solvent usage. researchgate.net

Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metals, such as photoinduced borylation of haloarenes. organic-chemistry.org

The development of sustainable synthetic routes not only reduces the environmental impact but can also lead to more efficient and cost-effective processes for producing valuable compounds like this compound.

Catalytic Transformations Utilizing 2 Methoxynaphthalene 5 Boronic Acid

Palladium-Catalyzed C-C Bond Formations

Palladium catalysis is a cornerstone of contemporary cross-coupling chemistry, and 2-methoxynaphthalene-5-boronic acid is a competent partner in several of these powerful bond-forming methodologies. The versatility and functional group tolerance of palladium-catalyzed reactions make them indispensable tools in both academic research and industrial applications.

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling method, valued for its mild reaction conditions, the low toxicity of its boron-based reagents, and its broad substrate scope. rsc.orgnih.gov This reaction facilitates the coupling of an organoboron species, such as this compound, with an organic halide or pseudohalide (electrophile). nih.gov The general transformation involves the creation of a new C-C bond between the carbon atom of the naphthalene (B1677914) ring that bears the boronic acid group and the electrophilic carbon of the coupling partner.

The reaction is effective with a wide array of both aryl and heteroaryl electrophiles. nih.gov Substituted heteroarenes are core components of numerous pharmacologically active agents, and the Suzuki-Miyaura coupling provides a powerful method for their synthesis and elaboration. organic-chemistry.org The coupling of this compound with various (hetero)aryl halides allows for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in materials science and medicinal chemistry. rsc.org

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful optimization of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent. The choice of ligand is particularly critical, as it influences the stability and activity of the palladium catalyst. nih.gov Sterically hindered and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos) and trialkylphosphines (e.g., PCy₃), are often employed to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

The selection of a suitable base is also crucial. The base activates the boronic acid for the transmetalation step but can also promote undesired side reactions like protodeboronation (cleavage of the C-B bond). mychemblog.com Common bases include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). nih.govnih.gov The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or tetrahydrofuran) and water, must be chosen to solubilize the reactants and facilitate the interaction between the organic and aqueous phases where the base is often dissolved. nih.govnih.gov

The following table summarizes typical parameters that are varied during the optimization of Suzuki-Miyaura reactions for aryl and heteroaryl boronic acids.

Table 1: Representative Parameters for Optimization of Suzuki-Miyaura Coupling Reactions

| Parameter | Variable | Examples | Rationale/Effect |

|---|---|---|---|

| Palladium Source | Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Source of the active Pd(0) catalyst. |

| Ligand | Phosphine Type | XPhos, SPhos, RuPhos, PPh₃, PCy₃ | Stabilizes Pd, modulates reactivity, and promotes catalytic cycle steps. nih.govnih.gov |

| Base | Type | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | Activates the boronic acid for transmetalation. nih.gov |

| Solvent | Medium | Toluene, Dioxane, THF, t-AmOH, Water | Affects solubility of reactants and catalyst, can influence reaction rate. nih.govnih.gov |

| Temperature | Reaction Heat | Room Temp. to 110 °C | Influences reaction kinetics; higher temperatures can increase rates but also decomposition. nih.gov |

A significant advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high tolerance for a variety of functional groups. rsc.org This allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. For a coupling partner like this compound, the reaction would typically be tolerant of the methoxy (B1213986) group on the naphthalene core.

The reaction works well with a wide range of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (triflates, tosylates). nih.govacs.org Generally, the reactivity of the halide follows the order I > Br > OTf >> Cl. organic-chemistry.org The electronic properties of the coupling partners can influence the reaction efficiency. Both electron-rich and electron-withdrawing substituents on the aryl electrophile are generally well-tolerated. scilit.com Similarly, substituents on the boronic acid partner are also accommodated. However, certain functionalities on the boronic acid, such as acidic protons (e.g., phenols, carboxylic acids), can sometimes interfere with the catalytic cycle. mychemblog.com Furthermore, some heteroaryl boronic acids can be unstable and prone to decomposition or protodeboronation, especially under harsh conditions, which necessitates the use of milder and more active catalytic systems. mychemblog.combeilstein-journals.org

The following table illustrates the general substrate scope for Suzuki-Miyaura couplings involving aryl and heteroaryl boronic acids.

Table 2: General Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Couplings

| Substrate Class | Examples | Tolerated Functional Groups | Notes |

|---|---|---|---|

| Aryl Electrophiles | Iodobenzene, Bromobenzene, 4-Chlorotoluene, Phenyl triflate | Esters, Ketones, Nitriles, Ethers, Amides | Aryl chlorides and triflates often require more active, specialized catalyst systems. nih.gov |

| Heteroaryl Electrophiles | 2-Bromopyridine, 3-Chloropyridine, 2-Iodothiophene, 5-Bromopyrimidine | Esters, Ethers, Protected amines | The Lewis basic nitrogen in some heterocycles can coordinate to the palladium center, potentially inhibiting the reaction. researchgate.net |

| Aryl Boronic Acids | Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Trifluoromethylphenylboronic acid | Ethers, Alkyl groups, Halogens (F, Cl) | Electron-donating and withdrawing groups are generally well-tolerated. scilit.com |

| Heteroaryl Boronic Acids | Furan-3-boronic acid, Thiophene-2-boronic acid, Indole-5-boronic acid | Protected heterocycles | Some heteroaryl boronic acids are unstable and prone to protodeboronation, requiring mild conditions and fast catalysts. nih.govbeilstein-journals.org |

Beyond the Suzuki-Miyaura reaction, aryl boronic acids like this compound can participate in other palladium-catalyzed transformations. These alternative processes expand the synthetic utility of boronic acids, enabling the formation of different types of chemical bonds and structures.

One such process is the palladium-catalyzed conjugate addition (also known as the 1,4-addition) of arylboronic acids to α,β-unsaturated carbonyl compounds like enones and lactams. nih.govacs.orgacs.org This reaction forms a C-C bond at the β-position of the carbonyl compound, creating a new benzylic carbon center. The reaction is often promoted by a palladium(II) catalyst, such as Pd(TFA)₂, sometimes in the presence of a bipyridine or PyOx ligand. acs.orgnih.gov These reactions can be performed under air- and moisture-tolerant conditions, often using aqueous co-solvents. acs.org

Another important alternative is a variant of the Mizoroki-Heck reaction . While the classic Heck reaction couples an aryl halide with an alkene, related oxidative Heck reactions have been developed that use arylboronic acids as the arylating agent. rsc.orgnih.govnih.gov In these reactions, the aryl group from the boronic acid is transferred to an alkene, forming a new substituted olefin. These reactions typically require a palladium(II) catalyst, such as Pd(OAc)₂ or Pd(TFA)₂, and an oxidant, which can be atmospheric oxygen. nih.govnih.gov A notable industrial application that highlights the power of coupling naphthalene derivatives is the synthesis of the anti-inflammatory drug Naproxen, which involves a Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene. cdnsciencepub.com

Suzuki-Miyaura Cross-Coupling Reactions with Aryl and Heteroaryl Electrophiles

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and often complementary alternative. Nickel catalysts can enable transformations that are difficult or impossible with palladium, particularly those involving the activation of strong, typically unreactive chemical bonds.

A significant advancement in nickel catalysis is the ability to activate and cleave the strong carbon-oxygen (C-O) bonds of aryl ethers, such as methoxyarenes. acs.org This allows aryl ethers, which are readily available and stable, to be used as electrophilic coupling partners in place of the more traditional aryl halides. acs.org

In a reaction analogous to the Suzuki-Miyaura coupling, a nickel catalyst can couple a methoxyarene with an organoboron reagent. The reaction effectively replaces the methoxy group with the organic group from the boron compound. A pioneering study demonstrated the first nickel-catalyzed Suzuki-Miyaura reaction of simple methoxyarenes. The catalytic system, composed of Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) and the ligand tricyclohexylphosphine (B42057) (PCy₃), in the presence of cesium fluoride (B91410) (CsF) as a base, efficiently coupled various methoxyarenes with organoboron reagents. acs.org

This methodology is particularly effective for methoxy groups attached to fused aromatic systems, such as 2-methoxynaphthalene (B124790). The reaction demonstrates good functional group tolerance, allowing for the presence of esters and ketones on the boronic ester coupling partner. acs.org

Table 3: Nickel-Catalyzed Cross-Coupling of Methoxyarenes with Boronic Esters

| Methoxyarene | Boronic Ester | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2-Methoxynaphthalene | Phenylboronic ester | Ni(cod)₂ / PCy₃, CsF | 2-Phenylnaphthalene | 95 |

| 1-Methoxynaphthalene | Phenylboronic ester | Ni(cod)₂ / PCy₃, CsF | 1-Phenylnaphthalene | 95 |

| 4-Methoxyacetophenone | Phenylboronic ester | Ni(cod)₂ / PCy₃, CsF | 4-Acetylbiphenyl | 85 |

| 4'-Methoxyacetophenone | 4-Methylphenylboronic ester | Ni(cod)₂ / PCy₃, CsF | 4-Acetyl-4'-methylbiphenyl | 87 |

| Anisole | 4-tert-Butylphenylboronic ester | Ni(cod)₂ / PCy₃, CsF | 4-tert-Butylbiphenyl | 73 |

Data adapted from a representative Organic Syntheses procedure for the coupling of 2-Methoxynaphthalene with a boronic ester. The boronic esters used were neopentyl glycol esters. acs.org

A second-generation catalyst system using the N-heterocyclic carbene (NHC) ligand 1,3-dicyclohexylimidazol-2-ylidene (ICy) in place of PCy₃ has also been developed, which exhibits a broader substrate scope for aryl ethers. acs.org These methods highlight a powerful strategy for C-C bond formation by activating otherwise inert C-O bonds.

Mechanistic Studies of Nickel-Boron Reactivity

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and cost-effective alternative to palladium-based systems. The reactivity of this compound in these reactions is governed by a well-established catalytic cycle, though nuances in the mechanism, especially concerning the transmetalation step, are subjects of ongoing research.

The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura coupling proceeds through a Ni(0)/Ni(II) catalytic cycle. This cycle is initiated by the oxidative addition of an organohalide (Ar-X) to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the nickel center, and concludes with reductive elimination to yield the cross-coupled product and regenerate the active Ni(0) catalyst. nih.gov

The transmetalation step is often considered the rate-determining step and is significantly influenced by the nature of the base and the ligands coordinated to the nickel center. acs.orgresearchgate.net For arylboronic acids, the base is crucial for the formation of a more nucleophilic boronate species (Ar-B(OH)3-), which facilitates the transfer of the aryl group to the nickel complex. acs.orgresearchgate.net The steric and electronic properties of the phosphine ligands also play a critical role, influencing both the rate of oxidative addition and reductive elimination. nih.gov

Recent studies have provided deeper insights into the intricacies of the nickel-boron transmetalation. Research has shown that dinuclear µ-hydroxo-bridged nickel complexes can form in the presence of hydroxide (B78521) and act as a resting state for the catalyst, highlighting the critical role of the base-to-boronic acid ratio in modulating catalytic activity. acs.org Furthermore, some nickel-catalyzed cross-couplings may proceed via alternative mechanistic pathways, such as a Ni(I)/Ni(III) cycle, particularly with certain substrates and ligands. nih.gov The formation of Ni(I) species can, in some cases, be detrimental to the primary Ni(0)/Ni(II) catalytic cycle. nih.gov The electronic nature of the arylboronic acid also plays a role; electron-rich boronic acids, such as this compound with its electron-donating methoxy group, are generally expected to undergo efficient transmetalation.

To illustrate the practical application of these principles, the following table presents representative data for the nickel-catalyzed Suzuki-Miyaura coupling of 2-naphthylboronic acid, a close structural analog of this compound, with various aryl halides.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | NiCl2(dppf) | dppf | K3PO4 | Toluene | 100 | 92 |

| 1-Bromonaphthalene | Ni(cod)2 | PCy3 | K3PO4 | Dioxane | 80 | 88 |

| 4-Chlorotoluene | NiCl2(PCy3)2 | PCy3 | K3PO4 | Toluene | 110 | 75 |

| 2-Bromopyridine | NiCl2(dme) | dtbbpy | K3PO4 | DME | 80 | 85 |

Other Transition Metal-Catalyzed Reactions (e.g., Copper, Rhodium in related systems)

Beyond nickel, this compound and its analogs are valuable substrates in reactions catalyzed by other transition metals, notably copper and rhodium. These reactions expand the synthetic utility of this boronic acid to include the formation of carbon-heteroatom bonds and conjugate additions.

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a powerful method for the formation of C-N and C-O bonds. nih.gov These reactions typically involve the coupling of an arylboronic acid with an amine or an alcohol. The mechanism is believed to proceed through a Cu(II) or Cu(III) intermediate, with the boronic acid undergoing transmetalation to the copper center. nih.gov The resulting aryl-copper species then couples with the heteroatom nucleophile.

The following table provides representative examples of copper-catalyzed C-N coupling reactions with arylboronic acids, including 2-naphthylboronic acid, demonstrating the scope of this transformation.

| Amine/N-Heterocycle | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | 2-Naphthylboronic acid | Cu(OAc)2 | Pyridine | CH2Cl2 | RT | 85 |

| Pyrrolidine | 2-Naphthylboronic acid | Cu(OAc)2 | Et3N | CH2Cl2 | RT | 78 |

| Imidazole | 2-Naphthylboronic acid | Cu(OAc)2 | - | MeOH | RT | 91 |

| 4-Methoxyaniline | 2-Naphthylboronic acid | CuI | K2CO3 | DMF | 100 | 82 |

Rhodium-Catalyzed Reactions:

Rhodium catalysts are particularly effective in promoting the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. This reaction, often referred to as a rhodium-catalyzed Michael addition, allows for the formation of a new carbon-carbon bond at the β-position of the carbonyl compound. The mechanism is generally understood to involve the transmetalation of the aryl group from the boronic acid to a rhodium(I) species, which then adds to the enone. rug.nl

The following table illustrates the scope of rhodium-catalyzed conjugate additions using 2-naphthylboronic acid as a representative substrate.

| Michael Acceptor | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl vinyl ketone | [Rh(acac)(CO)2] | dppb | - | Dioxane/H2O | 100 | 95 |

| Cyclohexenone | [Rh(cod)Cl]2 | BINAP | KOH | Dioxane/H2O | 50 | 88 |

| Chalcone | [Rh(cod)2]BF4 | - | Ba(OH)2 | Dioxane/H2O | RT | 92 |

| Acrolein | [Rh(acac)(CO)2] | dppf | - | Toluene/H2O | 80 | 78 |

Functional Material Precursors and Advanced Building Block Applications

Synthesis of Biaryl and Oligomeric Systems

The primary application of 2-Methoxynaphthalene-5-boronic acid in constructing larger molecular architectures is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the naphthalene (B1677914) core with a wide variety of aryl and heteroaryl halides, providing access to a vast library of biaryl and oligomeric compounds. organic-chemistry.org

In these reactions, this compound serves as the organoboron partner. The methoxy (B1213986) group on the naphthalene ring can influence the electronic properties and reactivity of the molecule, while the naphthalene unit itself imparts specific photophysical characteristics to the resulting biaryl system. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of unsymmetrical biaryls, which are crucial scaffolds in medicinal chemistry and materials science. nih.govmdpi.com The reaction is compatible with a wide range of functional groups, enabling the construction of highly functionalized and complex molecules. nih.gov

Below is a table representing the types of biaryl systems that can be synthesized using this compound as a starting reagent in Suzuki-Miyaura cross-coupling reactions.

| Coupling Partner (Ar-X) | Resulting Biaryl Structure Core | Potential Application Area |

| Bromobenzene | 5-(phenyl)-2-methoxynaphthalene | Organic synthesis intermediate |

| 4-Iodopyridine | 5-(pyridin-4-yl)-2-methoxynaphthalene | Ligand design, materials science |

| 2-Bromothiophene | 5-(thiophen-2-yl)-2-methoxynaphthalene | Organic electronics, conducting polymers |

| 4-Bromoaniline | 4'-methoxy-[1,1'-biphenyl]-4-amine | Pharmaceutical intermediates, dye synthesis |

| 1-Bromo-4-nitrobenzene | 2-methoxy-5-(4-nitrophenyl)naphthalene | Nonlinear optics, electronic materials |

Contribution to the Construction of Conjugated Organic Frameworks

Conjugated Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered porous structures and extended π-conjugation make them promising materials for gas storage, catalysis, and optoelectronics. The synthesis of COFs often relies on reversible condensation reactions of polyfunctional monomers.

Boronic acids are key monomers in the synthesis of a specific type of COF, known as COF-1, through the self-condensation of an aromatic diboronic acid. More commonly, boronic acids are used in co-condensation reactions with polyfunctional linkers, such as diols or diamines. The Suzuki-Miyaura coupling reaction, for which this compound is an excellent substrate, is also a principal method for forming the robust C-C linkages that define many COFs.

For this compound to be used as a primary building block for a COF, it would typically need to be further functionalized to possess at least one other reactive group, creating a bifunctional monomer. For instance, a di-boronic acid derivative of methoxynaphthalene or a version functionalized with additional halide or amine groups could undergo polymerization to form a naphthalene-containing COF. Such a material would integrate the photophysical properties of the methoxynaphthalene unit into a stable, porous, and crystalline framework.

Role in the Development of Advanced Materials (e.g., Display Materials)

The naphthalene scaffold is a common structural motif in materials developed for organic light-emitting diodes (OLEDs) and other organic electronic devices. lookchem.com Its rigid, planar structure and aromatic nature provide good charge transport capabilities and desirable photophysical properties. Boronic acids, particularly aryl and heteroaryl boronic acids, are critical intermediates in the synthesis of these advanced materials. maisonchem.com.cn They serve as key building blocks that are incorporated into the final complex molecules used in OLED stacks, such as emitting materials, host materials, or charge-transport materials.

This compound is a valuable precursor in this field. The boronic acid group provides a reactive handle for Suzuki-Miyaura coupling, allowing chemists to precisely integrate the 2-methoxynaphthalene (B124790) unit into a larger conjugated system. The methoxy group can further tune the electronic properties (e.g., HOMO/LUMO levels) of the final material, which is critical for optimizing the efficiency and color of an OLED. lookchem.com

The following table lists examples of naphthalene-based boronic acids that serve as intermediates for materials used in organic electronics, illustrating the importance of this class of compounds.

| Compound Name | CAS Number | Application |

| 1-Naphthylboronic acid | 13922-41-3 | OLED intermediate maisonchem.com.cn |

| 2-Naphthylboronic acid | 32316-92-0 | OLED intermediate maisonchem.com.cn |

| (1-Methoxynaphthalen-2-yl)boronic acid | 252670-79-4 | OLED intermediate maisonchem.com.cn |

| (9-Phenyl-9H-carbazol-2-yl)boronic acid | 1001911-63-2 | OLED material intermediate lookchem.com |

Derivatization Strategies for Analytical and Sensing Applications

Boronic acids exist in equilibrium with their corresponding boronate esters in the presence of diols. This reaction is often used to protect the boronic acid group or to modify its properties for specific applications. A common strategy is to convert the boronic acid to its pinacol (B44631) ester by reacting it with pinacol.

The resulting boronate esters, such as this compound pinacol ester, are generally more stable, less polar, and easier to handle and purify than the free boronic acids. researchgate.netresearchgate.net This increased stability is particularly advantageous for storage and for use in organic synthesis where the presence of water might be detrimental. While stable, the esterification is reversible, and the boronic acid can be regenerated under hydrolytic conditions when needed for a subsequent reaction. This reversible derivatization provides a convenient method for protecting and manipulating the reactive boronic acid moiety.

| Diol Reagent | Resulting Boronate Ester Type | Key Features |

| Pinacol | Pinacol boronate ester | Increased stability, crystalline solid, commonly used in synthesis researchgate.net |

| Ethylene Glycol | Dioxaborolane ester | Simple protecting group |

| N-methyldiethanolamine (MIDA) | MIDA boronate ester | Exceptionally stable, air-stable solids, slow-release coupling acs.org |

| 1,3-Propanediol | Dioxaborinane ester | Forms a six-membered ring, different stability profile |

The analysis of boronic acids at trace levels can be challenging using liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization efficiency in common electrospray ionization (ESI) sources. To overcome this, specific derivatization strategies are employed to enhance their detectability. acs.orgscite.ai

One effective method involves converting the boronic acid into a derivative that is more readily ionized. For instance, reacting this compound with a reagent like N-methyldiethanolamine (MIDA) forms a stable MIDA boronate ester. This derivative not only improves stability but also incorporates a tertiary amine, which can be easily protonated, leading to a significant enhancement in signal intensity in positive-ion ESI-MS. acs.org This allows for highly sensitive quantification of the boronic acid as a residual impurity in a final product.

Another approach is to use online, in-source derivatization, where a reagent is introduced directly into the mass spectrometer's ion source along with the analyte. nih.gov This can create charged derivatives "on-the-fly," eliminating the need for offline sample preparation. These derivatization techniques are crucial for quality control in pharmaceutical manufacturing and for metabolic studies where boronic acid-containing compounds may be present at very low concentrations.

| Derivatization Strategy | Purpose | Analytical Advantage |

| Conversion to MIDA ester | Enhance ionization for LC-MS/MS | Increases sensitivity by orders of magnitude; allows for trace-level quantification. acs.orgscite.ai |

| Online Phenylboronic Acid Derivatization | In-source reaction for saccharide analysis | Rapid, automated derivatization to boost sensitivity without sample prep. nih.gov |

| Use of advanced LC columns (e.g., low silanol) | Minimize on-column hydrolysis of esters | Improves accuracy when analyzing boronate esters by preventing degradation to the boronic acid during analysis. researchgate.net |

Theoretical and Mechanistic Aspects of 2 Methoxynaphthalene 5 Boronic Acid Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling. While specific DFT studies exclusively focused on 2-methoxynaphthalene-5-boronic acid are not extensively available in the literature, the general principles derived from studies on other arylboronic acids can be applied to understand its behavior. These studies provide insights into the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle of a Suzuki-Miyaura coupling reaction commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center, and concludes with reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Oxidative Addition: This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the coupling partner. The rate and feasibility of this step are influenced by the nature of the halide, the ligands on the palladium, and the electronic properties of the organic halide. DFT studies on various aryl halides have shown that the energy barrier for oxidative addition generally follows the trend I > Br > Cl. nih.gov

Transmetalation: This is often considered the rate-determining step of the catalytic cycle. It involves the interaction of the organoboron reagent with the palladium(II) complex formed after oxidative addition. For this compound, the presence of a base is crucial. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻). This boronate then reacts with the palladium(II) halide complex.

DFT calculations on model systems suggest that the transmetalation can proceed through different pathways, often involving the formation of a palladium-oxygen bond with the boronate. The methoxy (B1213986) group on the naphthalene (B1677914) ring, being an electron-donating group, can influence the electron density of the aromatic system and, consequently, the rate of transmetalation.

A plausible pathway for the transmetalation involving this compound is depicted below:

Activation of the boronic acid by a base (e.g., OH⁻).

Coordination of the resulting boronate to the palladium(II) center.

Transfer of the 2-methoxy-5-naphthyl group from boron to palladium, often through a cyclic transition state.

Computational studies are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating their corresponding energy barriers. This information is key to understanding reaction kinetics and selectivity.

For the Suzuki-Miyaura reaction, DFT calculations have been employed to determine the energy profiles of the oxidative addition and transmetalation steps. The calculated energy barriers for these steps provide a quantitative measure of their kinetic feasibility. While specific values for this compound are not readily found, we can infer the relative energies based on studies of similar naphthyl and phenylboronic acids.

The table below presents hypothetical, yet plausible, DFT-calculated energy barriers for the key steps in a Suzuki-Miyaura coupling involving this compound. These values are based on trends observed in computational studies of related arylboronic acids.

| Reaction Step | Transition State | Hypothetical ΔG‡ (kcal/mol) | Key Influencing Factors |

| Oxidative Addition | [Pd(0)L₂...Ar-X]‡ | 15 - 25 | Nature of halide (X), Ligand (L) |

| Transmetalation | [Ar-Pd(II)-L₂...Ar'B(OH)₃]‡ | 10 - 20 | Base, Solvent, Electronic nature of Ar' |

| Reductive Elimination | [Ar-Pd(II)-Ar'-L₂]‡ | 5 - 15 | Ligand bulk and electronics |

Interactive Data Table: Hypothetical DFT Energy Barriers

| Reaction Step | Transition State Structure | Hypothetical Energy Barrier (ΔG‡, kcal/mol) | Notes |

|---|---|---|---|

| Oxidative Addition | Three-centered [Pd-C-X] | 20 | Assumes aryl bromide as the coupling partner. |

| Transmetalation | Four-centered [Pd-O-B-C] | 15 | Rate-determining step in many cases. |

| Reductive Elimination | Three-centered [C-Pd-C] | 10 | Generally a low-energy process. |

These computational models help in rationalizing experimental observations and in the design of more efficient catalytic systems. For instance, the choice of ligand can significantly alter the energy barriers of both oxidative addition and reductive elimination.

Spectroscopic and Kinetic Investigations of Catalytic Cycles

While DFT provides a theoretical framework, spectroscopic and kinetic studies offer experimental validation and deeper insights into the catalytic cycle. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B and ³¹P NMR, and in-situ Infrared (IR) spectroscopy can be used to identify and characterize key intermediates.

Kinetic studies, which measure reaction rates under varying concentrations of reactants, catalysts, and additives, help to establish the reaction order with respect to each component and to identify the rate-determining step. For Suzuki-Miyaura reactions involving arylboronic acids, the reaction is often found to be first-order in the palladium catalyst and the organic halide, and can show a complex dependence on the concentration of the boronic acid and the base.

Although specific kinetic data for this compound are scarce in the literature, studies on similar electron-rich arylboronic acids suggest that the transmetalation step is likely to be kinetically significant. The electron-donating methoxy group can enhance the nucleophilicity of the naphthalene ring, potentially accelerating the transmetalation process compared to electron-deficient arylboronic acids.

Understanding Selectivity and Regioselectivity in Transformations

Selectivity, particularly regioselectivity, is a critical aspect of organic synthesis, dictating the position at which a functional group is introduced into a molecule. In reactions involving this compound, the inherent substitution pattern of the naphthalene ring plays a crucial role in directing the outcome of the reaction.

The boronic acid group is located at the 5-position of the 2-methoxynaphthalene (B124790) scaffold. In a typical Suzuki-Miyaura cross-coupling, the reaction occurs at the carbon atom bearing the boronic acid group, leading to the formation of a new carbon-carbon bond at this position. The high selectivity for this transformation is a hallmark of the Suzuki-Miyaura reaction.

However, the concept of regioselectivity becomes more complex when considering the functionalization of the naphthalene ring itself, for instance, in the synthesis of this compound or in subsequent reactions on the coupled product. The directing effects of the methoxy group (an ortho-, para-director) and the boronic acid group can influence the position of further electrophilic or nucleophilic attack. Generally, electrophilic aromatic substitution on a naphthalene ring is favored at the α-position (1, 4, 5, 8) over the β-position (2, 3, 6, 7) due to the greater stability of the corresponding carbocation intermediate. stackexchange.comlibretexts.org The interplay between the electronic effects of the existing substituents and the inherent reactivity of the naphthalene core determines the regiochemical outcome. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 2 Methoxynaphthalene 5 Boronic Acid

Development of Novel Catalyst Systems for Broader Synthetic Utility

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.comlibretexts.org Future research is anticipated to focus on developing novel catalyst systems that can enhance the reactivity and broaden the scope of 2-methoxynaphthalene-5-boronic acid in organic synthesis. While traditionally used with palladium catalysts, research into nickel-catalyzed cross-coupling of methoxyarenes is showing promise for activating otherwise unreactive C(aryl)-O bonds. orgsyn.org This could open up new reaction pathways for this compound.

Furthermore, the development of co-catalyst systems, such as the combination of arylboronic acids with Brønsted acids, has been shown to accelerate reactions like the synthesis of chromenes. While not yet specifically demonstrated with this compound, this approach suggests a potential avenue for its use in a wider range of condensation reactions. The design of specialized ligands, such as phosphorus C,P-ligands, is another area of active research that could lead to more environmentally friendly and efficient cross-coupling reactions involving this compound.

A summary of potential catalyst systems for exploration is presented below:

| Catalyst System | Potential Application for this compound | Expected Benefits |

| Nickel-based Catalysts | Suzuki-Miyaura and other cross-coupling reactions. orgsyn.org | Lower cost compared to palladium, potential for novel reactivity. |

| Boronic Acid/Brønsted Acid Co-catalysis | Condensation reactions for the synthesis of complex heterocyclic structures. | Catalytic quantities of both acids, milder reaction conditions. |

| Advanced Ligand-Palladium Complexes | Highly selective and efficient Suzuki-Miyaura cross-coupling reactions. | Improved yields, broader substrate scope, and greener reaction conditions. |

| Fluorous Boronic Acid Catalysts | Dehydrative condensation reactions. pmarketresearch.com | Enhanced catalyst recovery and reuse, environmentally friendly conditions. pmarketresearch.com |

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.gov The synthesis of boronic acids, which can involve unstable organolithium intermediates, has been shown to benefit greatly from flow chemistry techniques, allowing for rapid and safe production. nih.gov The application of flow chemistry to the synthesis of this compound itself, as well as its use in continuous flow processes, is a promising future direction.

Automated synthesis platforms, which often integrate flow chemistry, can accelerate the discovery of new molecules and the optimization of reaction conditions. By incorporating this compound into automated workflows, researchers can rapidly screen its reactivity with a wide range of coupling partners and catalysts. This high-throughput approach can facilitate the discovery of novel compounds with desirable properties for applications in pharmaceuticals and materials science. The integration of this compound into multi-step automated syntheses could streamline the production of complex molecular architectures. beilstein-journals.org

Integration into Supramolecular Assemblies and Nanostructures

The boronic acid functional group is capable of forming reversible covalent bonds with diols, a property that is increasingly being exploited in the construction of dynamic and responsive supramolecular structures. wur.nl This opens up the possibility of using this compound as a building block for self-assembling systems. The naphthalene (B1677914) unit provides a rigid, aromatic platform that can influence the packing and electronic properties of the resulting assemblies.

Potential applications in this area include the formation of:

Dynamic Polymers and Gels: The reversible nature of boronic ester bonds can be used to create self-healing polymers and stimuli-responsive gels. mdpi.com By cross-linking polymers with this compound, materials with tunable mechanical properties could be developed. mdpi.com

Nanocages and Capsules: The directional nature of the interactions involving boronic acids can be harnessed to construct discrete, three-dimensional structures like nanocages, which could have applications in molecular recognition and encapsulation.

Ordered Nanostructures on Surfaces: The self-assembly of this compound on surfaces could be used to create well-defined nanoscale patterns, with potential applications in electronics and sensor technology. Research on fluorophilic boronic acid copolymers for stabilizing emulsions points to the diverse possibilities of functionalized boronic acids in creating complex, structured materials. bu.edu

Exploration in Bio-inspired Chemical Transformations (e.g., reversible covalent interactions)

The ability of boronic acids to form reversible covalent bonds with diols is a key feature that mimics biological recognition processes. This has led to their exploration in a variety of bio-inspired applications. The boronic acid moiety can interact with the diol groups present in many biological molecules, such as saccharides and glycoproteins.

Emerging research in this field for boronic acids in general, which could be extended to this compound, includes:

Biosensors: The interaction between the boronic acid and diols can be designed to produce a detectable signal (e.g., a change in fluorescence), enabling the development of sensors for biologically important molecules like glucose.

Drug Delivery Systems: Hydrogels formed through reversible boronic ester cross-links are being investigated as carriers for the controlled release of therapeutic agents. nih.govresearchgate.net The release can be triggered by changes in pH or the presence of specific biomolecules.

Reversible Covalent Inhibitors: In drug discovery, the formation of a reversible covalent bond between a boronic acid-containing drug and a target protein can lead to potent and selective inhibition. rsc.org This strategy has been successfully employed in the development of drugs like bortezomib. The unique methoxynaphthalene scaffold of the title compound could offer new binding interactions and specificities. Dual-boronic acid reagents are also being developed for tandem covalent and dynamic bioconjugation, highlighting the modularity of this chemical handle. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-Methoxynaphthalene-5-boronic acid, and how can purity be optimized?

Answer: The synthesis typically involves palladium-catalyzed borylation of halogenated naphthalene precursors. A common method uses bis(pinacolato)diboron as the boron source under inert conditions with a base (e.g., potassium acetate). Key steps include:

- Halogenation : Start with 6-methoxy-1-bromonaphthalene or analogous halogenated intermediates.

- Miyaura Borylation : React with bis(pinacolato)diboron using Pd(dppf)Cl₂ catalyst in THF at 80–100°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. Monitor purity via HPLC or NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: Core techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C2, boronic acid at C5). Look for characteristic shifts: ~8.5 ppm (aromatic protons) and ~3.9 ppm (methoxy protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 202.01) and fragmentation patterns .

- FT-IR : Identify B–O (~1350 cm⁻¹) and aromatic C–C (~1600 cm⁻¹) stretches .

Q. What safety protocols are critical for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent boronic acid degradation .

- Disposal : Follow hazardous waste guidelines for organoboron compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

Answer: Critical parameters include:

- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for sterically hindered partners.

- Solvent : Use toluene/water (3:1) for biphasic reactions to enhance yields.

- Base : Cs₂CO₃ (2.5 equiv) improves coupling efficiency with electron-deficient aryl halides.

- Temperature : 90–110°C for 18–36 hours, monitored by TLC .

Data Note : A 2025 study reported >80% yield when coupling with 4-bromobenzotrifluoride under these conditions .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

- Electron-Donating Methoxy Group : Stabilizes the boronate intermediate via resonance, enhancing oxidative addition with Pd⁰.

- Steric Effects : The naphthalene backbone may reduce reactivity with bulky substrates. Computational studies (DFT) suggest a 0.15 eV lower activation energy compared to phenylboronic acid analogs .

- Acidity : The boronic acid group (pKa ~8.5) requires pH control (pH 9–10) for optimal tricoordinate boronate formation .

Q. What strategies mitigate batch-to-batch variability in toxicological assays involving this compound?

Answer:

- Dose Randomization : Ensure administered doses are randomized across animal cohorts to reduce bias (Table C-7, ).

- Blinding : Conceal allocation of control vs. treated groups during data collection.

- Endpoint Consistency : Use standardized biomarkers (e.g., liver enzyme levels, oxidative stress markers) .

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?

Answer: Yes, its boronic acid group enables covalent anchoring to MOFs (e.g., MIL-100) via post-synthetic modification. Applications include:

- Cis-Diol Recognition : For glucose or catecholamine detection.

- Stability : MOF-BA hybrids retain porosity and function in pH 4–10 environments .

Example : A 2015 study achieved 95% 5hmC detection efficiency in PCR via glucose-boronate interactions .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Q. What advanced computational tools predict interactions between this compound and biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.